

An In-depth Technical Guide to Trifluoromethanesulfonyl Azide (CAS 3855-45-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluoromethanesulfonyl azide*

Cat. No.: *B1626117*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethanesulfonyl azide, commonly referred to as triflyl azide (TfN_3), is a highly effective and versatile reagent in modern organic synthesis. With the CAS number 3855-45-6, this compound is primarily recognized for its role as a powerful diazo-transfer agent, enabling the efficient conversion of primary amines to their corresponding azides under mild conditions. [1] This transformation is a cornerstone in the synthesis of a wide array of organic azides, which are pivotal intermediates in cycloaddition reactions, reductions, and the increasingly important field of bioconjugation via "click chemistry."

More recently, triflyl azide has been identified as a bifunctional reagent capable of concurrently introducing both an azide and a trifluoromethyl group across a double bond in a single step (azidotrifluoromethylation).[2][3] The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. This dual reactivity, coupled with its high electrophilicity, makes triflyl azide an indispensable tool for synthetic chemists in academia and the pharmaceutical industry.[4]

This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and application, and critical safety information for **Trifluoromethanesulfonyl azide**.

Chemical and Physical Properties

Trifluoromethanesulfonyl azide is a volatile and highly reactive compound. Due to its hazardous nature, it is often prepared *in situ* for immediate use.^{[1][5]} The reported physical properties have some discrepancies in the literature, which may be attributed to the conditions of measurement or the purity of the substance.

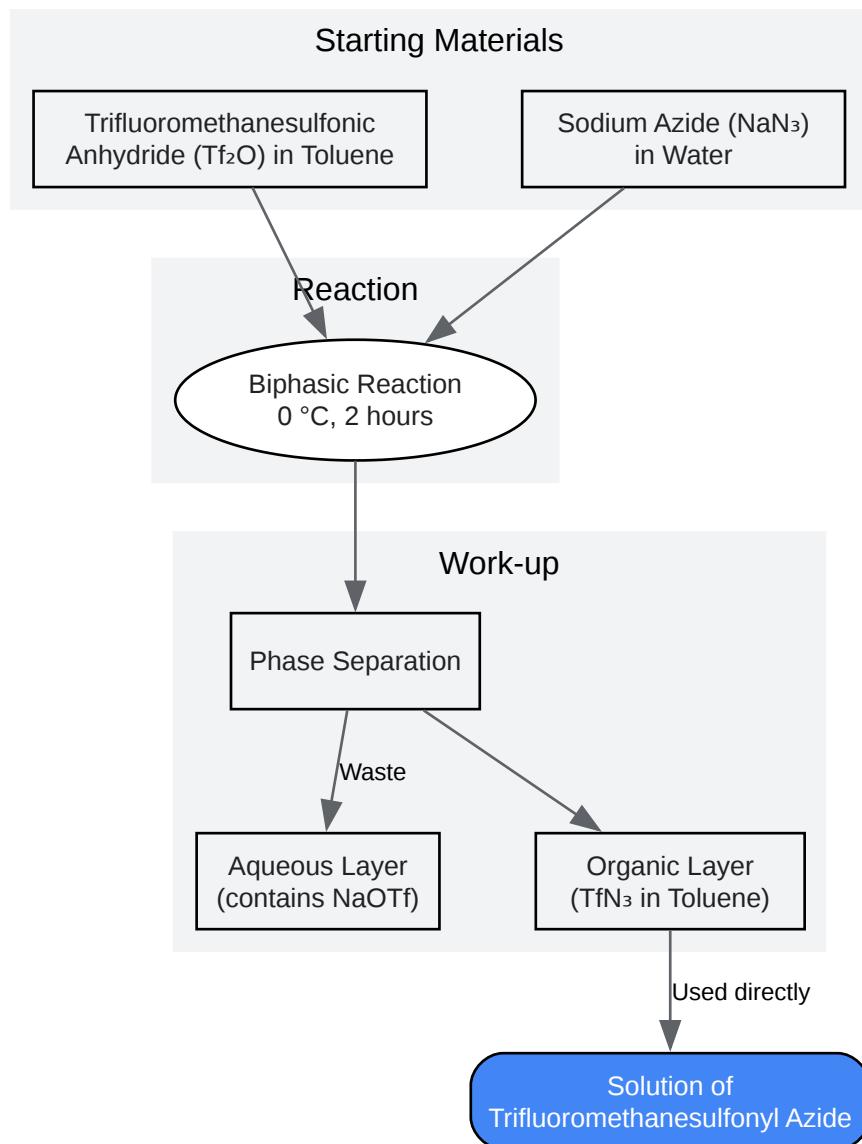
Quantitative Data Summary

Property	Value	Source(s)
CAS Number	3855-45-6	[1] [4]
Molecular Formula	CF ₃ N ₃ O ₂ S	[1] [4]
Molecular Weight	175.09 g/mol	[1] [4]
Boiling Point	-57.8 °C	[6]
80-81 °C	[1] [7]	
Solubility	Insoluble in water. Soluble in various organic solvents such as toluene, acetonitrile, and hexane. ^{[1][4][7]}	[1] [4] [7]
Density	No data available	N/A
Melting Point	No data available	N/A

Spectroscopic Data

Spectroscopy	Characteristic Peaks	Source(s)
FTIR	The most prominent vibrational band for azides is the asymmetric stretch of the N_3 group, which typically appears in the range of 2100-2160 cm^{-1} . For organic azides, this peak is strong and sharp.[8][9]	[8][9]
^{19}F NMR	The chemical shift of the CF_3 group is a key identifier. The ^{19}F NMR spectrum is expected to show a singlet. The typical range for a CF_3 group attached to a sulfonyl group is around -60 to -80 ppm relative to CFCl_3 .[10][11][12]	[10][11][12]
^{13}C NMR	A quartet is expected for the trifluoromethyl carbon due to coupling with the three fluorine atoms.	[10]
^1H NMR	As the molecule contains no hydrogen atoms, no signal is observed in the ^1H NMR spectrum.	N/A

Synthesis and Reaction Mechanisms


Synthesis of Trifluoromethanesulfonyl Azide

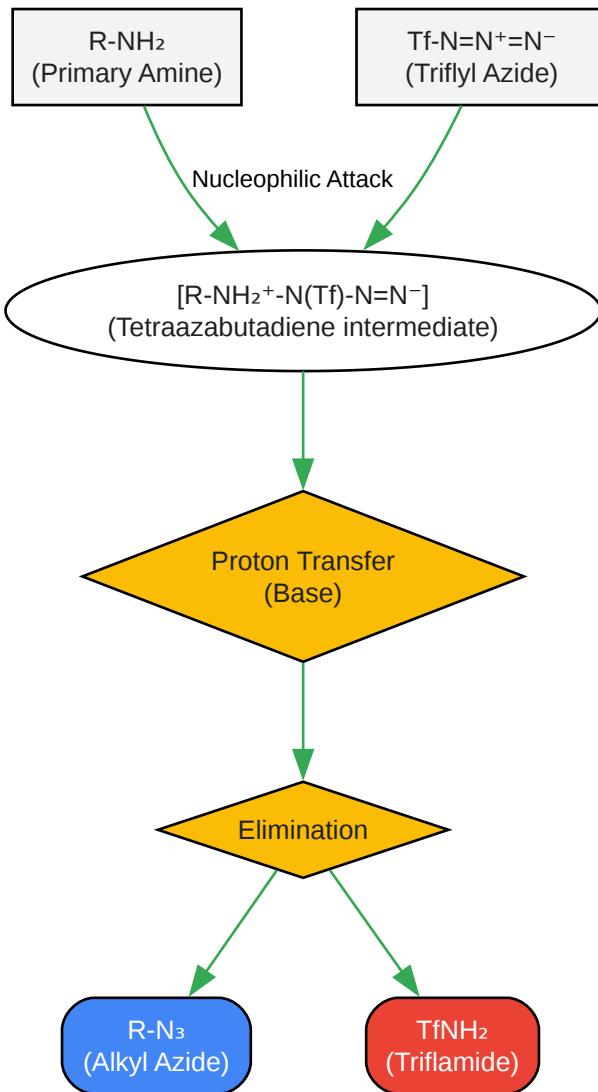
The most common and established method for the preparation of triflyl azide is the reaction of trifluoromethanesulfonic anhydride (Tf_2O) with sodium azide (NaN_3).[1][7] The reaction is typically performed at low temperatures to control its exothermicity and is often carried out in a biphasic system to facilitate the separation of the organic-soluble product from aqueous byproducts.[4]

Caution: **Trifluoromethanesulfonyl azide** is potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield. It is not recommended to isolate the neat compound; instead, it should be generated and used as a solution.

- Reagent Preparation: A solution of sodium azide (NaN_3 , 5.0 equivalents) is prepared in water.
- Reaction Setup: The aqueous sodium azide solution is added to a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath. A solution of trifluoromethanesulfonic anhydride (Tf_2O , 1.1 equivalents) in a suitable organic solvent (e.g., dichloromethane or toluene) is added to the flask. The use of dichloromethane has raised safety concerns due to the potential formation of explosive azido-chloromethane and diazidomethane, making toluene a safer alternative.[5][7][13]
- Reaction: The biphasic mixture is stirred vigorously at 0 °C for approximately 2 hours.
- Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer containing the triflyl azide is separated.
- Use: The resulting solution of triflyl azide is typically used directly in the subsequent reaction without further purification or concentration.

Synthesis Workflow for Trifluoromethanesulfonyl Azide

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **Trifluoromethanesulfonyl Azide**.

Diazo-Transfer Reaction

Triflyl azide excels as a diazo-transfer reagent, most notably in the conversion of primary amines to azides. This reaction proceeds through a nucleophilic attack mechanism. The powerful electron-withdrawing nature of the trifluoromethanesulfonyl group renders the azide moiety highly electrophilic, facilitating the reaction.[1]

- Reaction Setup: The primary amine (1.0 equivalent) is dissolved in a suitable solvent (e.g., toluene or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.
- Addition of Reagents: A solution of triflyl azide (typically 1.1 to 1.5 equivalents, prepared as described above) is added dropwise to the stirred amine solution. A base, such as triethylamine (1.5 equivalents), is often added to neutralize the triflic acid byproduct.
- Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical methods.
- Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure azide.

Mechanism of Diazo-Transfer to a Primary Amine

[Click to download full resolution via product page](#)

Caption: Mechanism of the diazo-transfer reaction.

Safety and Handling

Trifluoromethanesulfonyl azide is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Information

While a specific, universally adopted GHS classification for triflyl azide is not consistently available across all databases, related azides and energetic materials are typically classified

with the following hazards. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier.

- Pictograms:
 - GHS01: Exploding Bomb (for explosive properties)
 - GHS06: Skull and Crossbones (for acute toxicity)
 - GHS08: Health Hazard (for other systemic effects)
- Signal Word: Danger
- Hazard Statements (Potential):
 - H200-series: Explosive; mass explosion hazard.
 - H300/H310/H330: Fatal if swallowed, in contact with skin, or if inhaled.
 - H370-series: May cause damage to organs.

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle triflyl azide in a well-ventilated chemical fume hood, preferably one rated for explosive materials. A blast shield should be used at all times.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[\[2\]](#)[\[14\]](#)
 - Skin Protection: Wear flame-resistant and chemically impervious gloves (e.g., butyl rubber or Viton) and a lab coat.[\[2\]](#)[\[14\]](#)
 - Respiratory Protection: If there is a risk of inhalation, use a full-face respirator with an appropriate cartridge.[\[2\]](#)[\[14\]](#)
- Precautions for Safe Handling:
 - Avoid shock, friction, and heat.

- Never work with the neat or concentrated compound. Always use it in solution.
- Avoid contact with incompatible materials, which include strong oxidizing agents, strong acids, and metals.

First-Aid Measures

- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][14]
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][14]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][14]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][14]

Toxicity

Specific toxicological data such as LD50 for **trifluoromethanesulfonyl azide** is not readily available.[14] However, the precursor, sodium azide, is highly toxic. The lethal dose for a human is estimated to be around 10 mg/kg.[15] It acts by inhibiting cytochrome c oxidase, similar to cyanide, leading to cellular hypoxia.[15] Given the reactivity of triflyl azide, it should be treated as a substance with high acute toxicity.

Applications in Research and Development

The utility of **trifluoromethanesulfonyl azide** extends across various domains of chemical synthesis, with significant implications for drug discovery and materials science.

- Pharmaceutical Synthesis: The azide group is a versatile functional handle. It can be readily converted to an amine or used in Huisgen cycloaddition reactions ("click chemistry") to link molecular fragments. The ability to form azides from primary amines is crucial in peptide and carbohydrate chemistry.[16]

- Medicinal Chemistry: The introduction of a trifluoromethyl group can significantly improve the pharmacological profile of a lead compound. The azidotrifluoromethylation reaction provides a direct route to novel CF_3 -containing building blocks.[2]
- Materials Science: Azide-functionalized molecules are used in the surface modification of materials and the synthesis of specialized polymers and energetic materials.[4]

Conclusion

Trifluoromethanesulfonyl azide (CAS 3855-45-6) is a reagent of significant importance in contemporary organic synthesis. Its high reactivity as both a diazo-transfer agent and a source of the trifluoromethyl radical and azide anion makes it a powerful tool for the construction of complex molecules. However, its hazardous and potentially explosive nature necessitates stringent safety protocols and careful handling. This guide provides the foundational technical information required for its safe and effective use in a research and development setting. Researchers should always consult up-to-date safety data sheets and relevant literature before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trifluoromethanesulfonyl azide | 3855-45-6 | Benchchem [benchchem.com]
- 2. Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Buy Trifluoromethanesulfonyl azide | 3855-45-6 [smolecule.com]
- 5. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 6. lookchem.com [lookchem.com]

- 7. Trifluoromethanesulfonyl azide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. biophysics.org [biophysics.org]
- 12. colorado.edu [colorado.edu]
- 13. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trifluoromethanesulfonyl Azide (CAS 3855-45-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1626117#cas-number-3855-45-6-chemical-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com